molecular formula C12H16O B2881709 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 500615-59-8

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B2881709
CAS No.: 500615-59-8
M. Wt: 176.259
InChI Key: VTSMEPQNVJBDAA-UHFFFAOYSA-N
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Description

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C12H16O. It belongs to the class of organic compounds known as tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group at the 6th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the hydrogenation of 6-ethyl-2-naphthol. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The hydrogenation process reduces the aromatic ring of 6-ethyl-2-naphthol to form the tetrahydronaphthalene structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form saturated hydrocarbons.

    Substitution: The ethyl group can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 6-ethyl-5,6,7,8-tetrahydronaphthalen-2-one.

    Reduction: Formation of 6-ethyl-5,6,7,8-tetrahydronaphthalene.

    Substitution: Formation of halogenated derivatives such as 6-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl chloride.

Scientific Research Applications

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a model compound in the study of photochemical transformations and reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the ethyl group at the 6th position.

    6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine: Contains an amine group instead of a hydroxyl group.

    6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-ethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h5-6,8-9,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSMEPQNVJBDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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